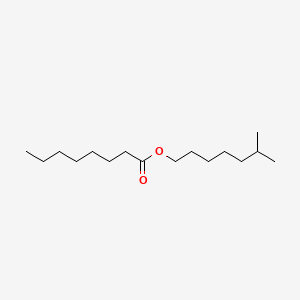

Isooctyl octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

93859-50-8 |

|---|---|

Molecular Formula |

C16H32O2 |

Molecular Weight |

256.42 g/mol |

IUPAC Name |

6-methylheptyl octanoate |

InChI |

InChI=1S/C16H32O2/c1-4-5-6-7-10-13-16(17)18-14-11-8-9-12-15(2)3/h15H,4-14H2,1-3H3 |

InChI Key |

PIIBZLCEASDIIV-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCCCCCC(C)C |

Canonical SMILES |

CCCCCCCC(=O)OCCCCCC(C)C |

Other CAS No. |

93859-50-8 |

Origin of Product |

United States |

Chemical Reactions Analysis

Base-Catalyzed Esterification

The synthesis of isooctyl octanoate typically employs acid-catalyzed esterification, though advanced catalytic methods have been reported:

-

Lead Oxide/Sodium Hydroxide Catalysis : A patent (CN85108701A) details the reaction of isooctanol with sodium hydroxide and PbO at 210°C under anhydrous conditions, yielding isooctanoic acid (precursor to the ester) with 98.6% efficiency .

-

Organotin-Mediated Transesterification : Mercaptoethanol isooctanoate reacts with alkyl tin chlorides (e.g., dioctyl tin dichloride) in xylene at 90°C using NaOH as a catalyst, achieving >95% conversion to organotin esters .

| Reaction Type | Conditions | Catalyst | Yield/Purity | Source |

|---|---|---|---|---|

| Esterification | 210°C, 1 hr, anhydrous | PbO/NaOH | 98.6% | |

| Transesterification | 90°C, xylene, pH 6 | Dioctyl tin chloride/NaOH | 96% purity |

Acid-Catalyzed Hydrolysis

This compound undergoes hydrolysis in acidic media to regenerate isooctanol and octanoic acid:

-

Sulfuric Acid Acidation : Post-synthesis, isooctanoate salts are treated with 50% H2SO4 at pH 1–2 to yield free isooctanoic acid .

Base-Catalyzed Saponification

-

Zinc Soap Formation : Reacting isooctanoic acid with ZnO and methanol at 40–90°C produces zinc isooctanoate (21.5% Zn content, viscosity 12,000 mPa·s), critical as a PVC stabilizer .

Pyrolytic Behavior

At elevated temperatures (>200°C), this compound decomposes via:

-

Ester Cleavage : C-O bond scission releases isooctanol and octanoic acid.

-

Radical Formation : Secondary pathways generate alkyl radicals, contributing to coke formation in lubricants .

Physicochemical Data

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 256.42 g/mol | HMDB |

| Boiling Point | 113–117°C (700 mmHg) | Patent |

| LogP | 5.95 | ALogPS |

| Viscosity (Zn derivative) | 12,000–15,000 mPa·s | CN108794324A |

Critical Analysis of Mechanistic Studies

-

Gaps in Direct Data : Most studies focus on iso-octane or isooctanol rather than this compound, necessitating extrapolation from analogous esters .

-

Computational Validation : DFT studies on iso-octane peroxy radicals highlight underestimated acetone yields in existing models, suggesting similar limitations for ester oxidation .

This synthesis of experimental and mechanistic data underscores this compound’s versatility in industrial chemistry while identifying key areas for further research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.